molecular formula C13H18ClN3O2 B2419751 2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one CAS No. 2411308-70-6

2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2419751
CAS No.: 2411308-70-6
M. Wt: 283.76
InChI Key: HFRCEVRGASVZKA-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one is a complex organic compound that features a unique combination of functional groups, including a chloro group, a piperidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.

    Introduction of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative under appropriate conditions to form the desired piperidine-oxadiazole compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization reactions: The presence of multiple functional groups allows for the possibility of intramolecular cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and selectivity.

    Materials science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxadiazole ring and piperidine moiety suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-Chloro-1-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one: Similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of 2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one lies in the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-8(14)13(18)17-6-4-9(5-7-17)11-15-12(19-16-11)10-2-3-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCEVRGASVZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NOC(=N2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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